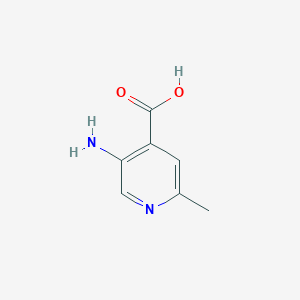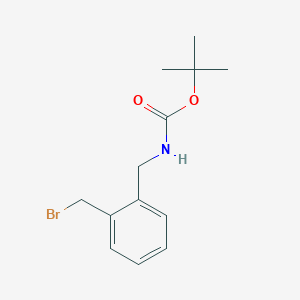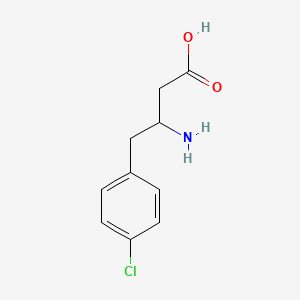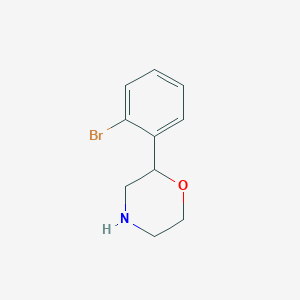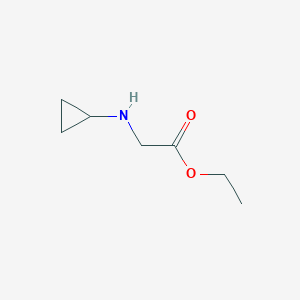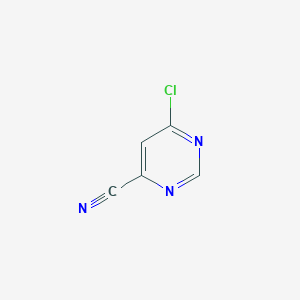![molecular formula C10H9BrN2O B1289359 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole CAS No. 362529-03-1](/img/structure/B1289359.png)
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Overview
Description
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole, also known as BMPO, is an organic compound containing a bromomethyl group attached to a phenyl ring. It is a heterocyclic compound with a five-membered ring consisting of two nitrogen atoms and three carbon atoms. BMPO has been studied for its potential applications in medical and scientific research and is of particular interest due to its unique structure and properties.
Scientific Research Applications
Medicinal Chemistry
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole: and its derivatives have shown promise in medicinal chemistry due to their biological activity. They have been studied for their potential anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral properties . The introduction of the bromomethyl group can facilitate further chemical modifications, potentially leading to new therapeutic agents.
Agriculture
In the agricultural sector, oxadiazole derivatives are utilized as herbicides, insecticides, and plant protection agents. Their effectiveness against a range of bacteria, viruses, and fungi makes them valuable for crop protection . The bromomethyl group could be used to synthesize compounds with specific activity against agricultural pests.
Materials Science
Compounds containing the oxadiazole ring, such as 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole , are used in the production of heat-resistant polymers, blowing agents, and anti-corrosion agents . These materials are crucial for developing products that can withstand extreme conditions and chemical exposure.
Electronics
The electron-transfer and luminescent properties of oxadiazole derivatives make them suitable for use in electronic devices. They are applied in the production of laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) . The bromomethyl group could allow for the attachment of additional functional groups that modify the electronic properties of these materials.
Chemical Synthesis
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole: serves as a versatile intermediate in organic synthesis. The bromomethyl group is a reactive handle that can undergo various chemical reactions, including coupling reactions, which are fundamental in constructing complex molecules .
Mechanism of Action
Target of Action
Bromomethylphenyl compounds have been used as precursors for various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Bromomethylphenyl compounds are often used in organic synthesis due to their reactivity . The bromomethyl group can undergo various reactions, potentially leading to changes in the target molecules.
Biochemical Pathways
Bromomethylphenyl compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The bromomethylphenyl group is often used in drug design due to its potential to improve bioavailability .
properties
IUPAC Name |
5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXHMRWDVQEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593233 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
CAS RN |
362529-03-1 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362529-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




